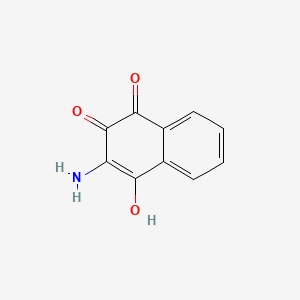

2-Amino-3-hydroxynaphthoquinone

Description

Significance of Naphthoquinone Derivatives in Research

Naphthoquinone derivatives are a pivotal class of compounds in the landscape of drug development and medicinal chemistry. frontiersin.org They are widely found in nature, particularly in plants, and have been used in traditional medicine for treating a variety of human ailments. mdpi.comnih.gov The versatility of the naphthoquinone scaffold allows for chemical modifications that can enhance their pharmacological properties. mdpi.comnih.gov

The biological activities of naphthoquinone derivatives are extensive and well-documented. They are known to exhibit a wide range of effects, including:

Antimicrobial activity: Naphthoquinones have shown potential in combating multidrug-resistant bacteria. frontiersin.org

Antitumor activity: Several naphthoquinone derivatives have demonstrated significant anticancer effects and are used as anticancer agents. researchgate.netnih.gov

Antioxidant properties: Their ability to participate in redox cycling is a key aspect of their biochemical activity. researchgate.net

Antimalarial and neuroprotective effects: Research has highlighted their potential in treating malaria and neurodegenerative diseases like Alzheimer's. frontiersin.orgresearchgate.net

The mechanism of action for these activities is often attributed to their redox properties and their ability to interact with biological molecules such as DNA, RNA, and proteins. frontiersin.orgnih.gov This has made them a subject of intense study for the development of new therapeutic agents. frontiersin.orgmdpi.comnih.gov

Overview of the 2-Amino-3-hydroxynaphthoquinone Core Structure in Chemical and Biological Contexts

Within the broad class of naphthoquinones, the 2-amino-3-hydroxy-1,4-naphthoquinone structure holds particular importance. This scaffold is a key feature in several natural and synthetic compounds with significant biological activities. The presence of both an amino and a hydroxyl group on the naphthoquinone ring contributes to its unique chemical reactivity and biological functions.

From a chemical standpoint, the 2-amino-3-hydroxy-1,4-naphthoquinone core can be synthesized through various routes. One common method involves the reduction of 2-hydroxy-3-nitro-1,4-naphthoquinone. tandfonline.com Other synthetic strategies have been developed to improve yields and utilize more accessible starting materials. tandfonline.comresearchgate.net

Biologically, the aminonaphthoquinone moiety is a component of the molecular framework of several natural products with potent activities, such as anticancer and antimalarial properties. tandfonline.com The introduction of an amino group to the naphthoquinone structure is often associated with enhanced biological effects. mdpi.com For instance, derivatives of lawsone (2-hydroxy-1,4-naphthoquinone) containing an amino group have shown promise as antiparasitic, antibacterial, and anticancer agents. mdpi.comnih.gov The specific substitution pattern of the amino and hydroxyl groups on the naphthoquinone ring plays a crucial role in determining the compound's biological activity and selectivity. nih.gov

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| IUPAC Name | 2-amino-3-hydroxynaphthalene-1,4-dione | |

| Molecular Formula | C₁₀H₇NO₃ | |

| Molecular Weight | 189.17 g/mol | |

| CAS Number | 22158-41-4 |

This foundational knowledge of the this compound scaffold paves the way for a deeper exploration of its synthesis, chemical reactivity, and diverse biological applications.

Properties

IUPAC Name |

3-amino-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-7-8(12)5-3-1-2-4-6(5)9(13)10(7)14/h1-4,12H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQDQBRCPNTKQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944808 | |

| Record name | 2-Amino-3-hydroxynaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22158-41-4 | |

| Record name | 2-Amino-3-hydroxynaphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022158414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC118394 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-hydroxynaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 3 Hydroxynaphthoquinone and Its Derivatives

Classical Synthetic Routes

Traditional methods for the synthesis of 2-amino-3-hydroxynaphthoquinone derivatives often rely on well-established reactions such as the Mannich reaction, Michael addition, and various reduction methodologies.

Mannich Reaction Approaches

The Mannich reaction is a cornerstone in the synthesis of derivatives of this compound, which are often referred to as aminonaphthoquinone Mannich bases. rsc.org This multicomponent reaction typically involves 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), an aldehyde, and a primary or secondary amine. rsc.orgmdpi.com The reaction leads to the formation of a C-C bond, introducing an aminomethyl group or a substituted aminoalkyl moiety onto the naphthoquinone scaffold. mdpi.comscielo.org.co

The first synthesis of 2-hydroxy-3-aminomethyl-1,4-naphthoquinones via the Mannich reaction was reported in 1948. rsc.org The reaction can proceed without a catalyst, though acid or base catalysis is common. rsc.org Two primary mechanisms are proposed depending on the reaction conditions. One involves the initial formation of an imine from the amine and aldehyde, which is then attacked by lawsone. The other pathway suggests a Knoevenagel-type condensation of lawsone with the aldehyde, followed by a Michael-type addition of the amine. rsc.org

A variety of catalysts have been employed to improve the efficiency and yield of the Mannich reaction for synthesizing these derivatives. These include:

Acid catalysts: p-Toluene sulfonic acid (p-TsOH) and dodecyl benzenesulfonic acid (DBSA) have been used. researchgate.net

Metal catalysts: Indium chloride has been shown to be effective. researchgate.net

Solid catalysts: Montmorillonite (B579905) K-10 and MCM-41 nanoporous catalysts offer advantages such as easy work-up and reusability. researchgate.netresearchgate.net

Researchers have synthesized a diverse library of these compounds by varying the amine and aldehyde components. For instance, derivatives have been prepared using aliphatic amines like n-butylamine and allylamine, as well as aromatic amines such as dibenzylamine (B1670424) and 4-methyl-2-aminopyridine. jst.go.jp The reaction conditions are often mild, with many syntheses carried out at room temperature or slightly elevated temperatures in solvents like ethanol. rsc.orgjst.go.jp

Table 1: Examples of Mannich Reaction Conditions for Synthesis of this compound Derivatives

| Reactants | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Lawsone, Aldehydes, Primary aliphatic amines/2-aminopyridine | None | EtOH | Room Temp | - | rsc.org |

| Lawsone, Aryl/alkyl aldehydes, 2-aminopyridine/n-butylamine | None | EtOH | 45 °C | 22-90 | rsc.org |

| Lawsone, Aromatic aldehydes, Anilines/heterocyclic amines | Montmorillonite K-10 | - | - | Excellent | researchgate.net |

| Lawsone, Benzaldehyde derivatives, Sulfanilamide/Saccharin | None | Absolute Ethanol | - | - | researchgate.net |

| Lawsone, Selected amines, Aldehydes | None | - | - | - | jst.go.jp |

Michael Addition Pathways

The Michael addition, or conjugate addition, represents another fundamental route for synthesizing derivatives of this compound. masterorganicchemistry.comorganic-chemistry.org This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comorganic-chemistry.org In the context of naphthoquinone chemistry, this typically involves the addition of an amine or a thiol to the naphthoquinone ring system. scielo.org.conih.gov

There are two primary approaches for preparing aminonaphthoquinone derivatives through Michael-type reactions:

Direct 1,4-addition: An amino compound can directly add to the 1,4-naphthoquinone (B94277) ring, which is subsequently oxidized to yield the 2-amino-1,4-naphthoquinone derivative. scielo.org.co

Nucleophilic substitution: An amine can displace a halogen on a mono- or di-halogenated 1,4-naphthoquinone derivative. scielo.org.co

The reaction of 1,4-naphthoquinones with amino acids via Michael addition has been extensively studied. nih.gov The reaction conditions, including stoichiometry, the choice of base, and pH, have been optimized. nih.gov For instance, microwave-assisted synthesis has been shown to be a highly efficient method for preparing naphthoquinone-amino acid derivatives, with yields ranging from 79-91%. nih.gov

Furthermore, organocatalysts have been employed to achieve enantioselective Michael additions. Cinchona-based thioureas, for example, have been used to catalyze the addition of 2-hydroxy-1,4-naphthoquinone to β,γ-unsaturated α-ketophosphonates and nitroalkenes, affording products in high yields and excellent enantioselectivities. buchler-gmbh.comnih.govepa.gov

Table 2: Examples of Michael Addition Reactions for Synthesis of Naphthoquinone Derivatives

| Naphthoquinone Derivative | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1,4-Naphthoquinone | Amino acids | Microwave-assisted, various bases | Naphthoquinone-amino acid derivatives | 79-91 | nih.gov |

| 2,3-Dichloronaphthoquinone | Amino acids | Microwave-assisted, various bases | Chloride-naphthoquinone-amino acid derivatives | 78-91 | nih.gov |

| 2-Hydroxy-1,4-naphthoquinone | Nitroalkenes | BINOL-quinine-squaramide | Substituted 2-hydroxy-3-(2-nitroethyl)naphthalene-1,4-dione | - | buchler-gmbh.com |

| 2-Hydroxy-1,4-naphthoquinone | β,γ-Unsaturated α-ketophosphonates | Cinchonine-based thiourea | β-Substituted carboxylates | Excellent | nih.govepa.gov |

| Naphthoquinone derivatives | N-Acetyl-L-cysteine | Mild conditions, various solvents | Thia-Michael adducts | - | nih.gov |

Reduction Methodologies

Reduction reactions are crucial for the synthesis of this compound from nitro precursors. These methods can be broadly categorized into catalytic hydrogenation and chemical reductant-mediated transformations.

Catalytic hydrogenation is a widely used industrial process for the reduction of nitro groups to amines. youtube.comyoutube.comyoutube.com This method involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium, platinum, and nickel. youtube.com The reaction is typically carried out under pressure and at elevated temperatures. google.com

For the synthesis of aminonaphthoquinone derivatives, catalytic hydrogenation offers a clean and efficient route. For example, the hydrogenation of 2,3,5-trimethylbenzoquinone (TMBQ) to 2,3,5-trimethylhydroquinone (TMHQ), a key intermediate for Vitamin E, is a well-studied process. researchgate.net Supported palladium nanocluster catalysts and cobalt-based nanoparticles have been developed for this transformation, demonstrating high yields and selectivities. researchgate.net The hydrogenation of alkynes to alkanes can also be achieved through a double hydrogenation mechanism. youtube.com

A variety of chemical reducing agents can be employed to convert nitro-naphthoquinones to their amino counterparts. These methods offer an alternative to catalytic hydrogenation, particularly when specific functional group tolerance is required.

One effective system for the selective reduction of aromatic nitro compounds is the use of formic acid in the presence of Raney nickel. researchgate.net This method has been shown to be compatible with a range of sensitive functional groups. researchgate.net Another approach involves the use of tin in an acidic medium for the reduction of nitrophenyl groups. researchgate.net

Advanced and Green Synthesis Strategies

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

For the synthesis of this compound derivatives, several green strategies have emerged:

Solvent-free reactions: Performing reactions without a solvent, or "grindstone chemistry," has been successfully applied to the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols. ijcmas.com This method is energy-efficient and simplifies work-up procedures. ijcmas.com

Microwave-assisted synthesis: As mentioned earlier, microwave irradiation has been shown to significantly accelerate the Michael addition of amino acids to naphthoquinones, leading to high yields in short reaction times. nih.gov

Use of recoverable catalysts: Nanostructured catalysts, such as Na2CaP2O7, have been developed for the one-pot synthesis of related heterocyclic compounds like 2-amino-3-cyanopyridine (B104079) derivatives. mdpi.com These catalysts can be recovered and reused, making the process more economical and sustainable. mdpi.com Similarly, the use of MCM-41 nanoporous catalysts in the Mannich reaction allows for easy recovery and reuse. researchgate.net

Water as a solvent: The use of water as a solvent in organic reactions is highly desirable from a green chemistry perspective. An efficient one-pot synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives has been reported in refluxing water using a catalytic amount of InCl3. researchgate.net

These advanced and green synthesis strategies offer promising alternatives to classical methods, paving the way for more sustainable production of this compound and its derivatives.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules from simple precursors in a single step, avoiding the need to isolate intermediates. This approach is particularly valuable for creating derivatives of this compound. A notable example is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a C-H bond. researchgate.netnih.gov

In this context, 2-hydroxy-1,4-naphthoquinone (lawsone) serves as the key substrate. The synthesis of 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinones can be achieved through a one-pot reaction involving lawsone, a non-enolizable aldehyde, and a primary or secondary amine. researchgate.net This reaction proceeds through the formation of a Schiff base from the aldehyde and amine, which then acts as an electrophile and reacts with the nucleophilic carbon of lawsone. nih.gov The use of MCRs provides a direct and atom-economical route to a diverse library of aminonaphthoquinone derivatives. researchgate.netamazonaws.com

Table 1: Examples of One-Pot Multicomponent Synthesis of Naphthoquinone Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Product Class | Reference |

|---|---|---|---|---|---|---|

| 2-Hydroxy-1,4-naphthoquinone | Aromatic Aldehydes | Malononitrile (B47326) | L-proline | Ethanol, Reflux | 2-Amino-4H-benzo[g]chromene | thieme-connect.com |

| 2-Hydroxy-1,4-naphthoquinone | Aromatic Aldehydes | 4-(Arylamino)furan-2(5H)-ones | - | Microwave | N-Arylated-dihydrobenzo[g]quinoline-5,10-diones | nih.gov |

| 2-Hydroxy-1,4-naphthoquinone | Aldehydes | Aminopyrazoles | L-proline | - | 2H-Benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione | researchgate.net |

| 3-Acetyl-4-hydroxy-2(1H)quinolone | Aromatic Aldehydes | Malononitrile | NbCl₅ | DMF, 75°C | 2-Amino-4-arylpyridine derivatives | researchgate.net |

Catalyst-Mediated Synthesis Approaches

Catalysis is fundamental to modern organic synthesis, offering pathways to products with high efficiency and selectivity. Various catalytic systems have been developed for the synthesis of this compound and its derivatives.

Organocatalysis in Naphthoquinone Synthesis

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, presenting a greener alternative to traditional metal-based catalysts. nih.gov In naphthoquinone synthesis, organocatalysts like L-proline and its derivatives have proven effective. For instance, L-proline can catalyze three-component reactions involving 2-hydroxy-1,4-naphthoquinone, aldehydes, and a nitrogen source like malononitrile to produce complex heterocyclic derivatives. thieme-connect.comresearchgate.net The mechanism often involves the formation of key intermediates such as enamines or iminium ions, which facilitate the desired bond formations under mild conditions. nih.gov Thiourea-based organocatalysts have also been employed to create chiral naphthoquinones with excellent yields, demonstrating the power of this approach in asymmetric synthesis. rsc.org

Table 2: Organocatalyzed Synthesis of Naphthoquinone Derivatives

| Catalyst | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| L-proline | 2-Hydroxy-1,4-naphthoquinone, Aldehydes, Malononitrile | 2-Amino-5,10-dioxo-4-aryl-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile | High | thieme-connect.com |

| Chiral Thiourea | Not Specified | Chiral Naphthoquinones | 94-99% | rsc.org |

| Squaramide | Aryl-naphthoquinones, Thiosugars | Axially chiral naphthoquinone thioglycosides | Excellent | rsc.orgrsc.org |

Heterogeneous Nanocatalysis Applications

Heterogeneous nanocatalysis involves the use of catalysts in a different phase from the reactants, typically solid catalysts in a liquid reaction mixture. This approach simplifies catalyst recovery and recycling, a key principle of green chemistry. ajgreenchem.com For naphthoquinone synthesis, heteropolyacids (HPAs) like H₇PMo₈V₄O₄₀ have been used as bifunctional catalysts for the one-pot synthesis of 1,4-naphthoquinones from hydroquinone (B1673460) and 1,3-dienes. scirp.orgscirp.org These catalysts provide both the acidic sites for Diels-Alder reactions and the redox capability for the subsequent oxidation step. scirp.org Other heterogeneous nanocatalysts, such as MgCuAl₂O₅, have also shown excellent activity and reusability in various organic reactions, indicating their potential for the synthesis of naphthoquinone derivatives. ajgreenchem.com

Enzyme-Catalyzed Synthesis Pathways

Enzyme-catalyzed reactions offer remarkable selectivity and operate under mild, environmentally benign conditions. Lipases, for example, have been repurposed from their natural role in fat hydrolysis to catalyze a wide range of organic transformations. In the synthesis of naphthoquinone derivatives, Candida sp. lipase (B570770) has been successfully used as a catalyst in a multicomponent reaction of 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and malononitrile to produce benzo[g]chromene derivatives. thieme-connect.com This highlights the versatility of enzymes in constructing complex molecular architectures that are related to the core structure of this compound. thieme-connect.comacs.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netresearchgate.net The technique relies on the efficient and uniform heating of the reaction mixture by microwave irradiation. researchgate.net This methodology has been successfully applied to the three-component synthesis of N-arylated-dihydrobenzo[g]quinoline-5,10-diones from 2-hydroxy-1,4-naphthoquinone. nih.gov The process involves a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization, all significantly expedited by microwave energy. nih.gov This rapid and efficient approach is suitable for generating libraries of complex naphthoquinone derivatives for further study. nih.gov

Derivatization from Epoxynaphthoquinone Intermediates

An alternative and less common route to aminonaphthoquinone derivatives involves the use of epoxynaphthoquinone intermediates. This method hinges on the nucleophilic ring-opening of the epoxide ring. A reported synthesis of 2-amino-3-hydroxy-1,4-naphthoquinone derivatives utilizes the reaction of 1,4-naphthoquinone epoxide with aniline (B41778) derivatives as nucleophiles. researchgate.net This epoxide-opening reaction provides a direct method to introduce both an amino group and a hydroxyl group onto the naphthoquinone scaffold, offering a distinct synthetic strategy compared to methods starting from lawsone or other precursors. researchgate.net

Chemical Reactivity and Functionalization of 2 Amino 3 Hydroxynaphthoquinone

Redox Chemistry of the Quinone Moiety

The quinone moiety is central to the redox behavior of 2-amino-3-hydroxynaphthoquinone. Quinones are known for their ability to undergo reversible two-electron, two-proton reduction to form the corresponding hydroquinone (B1673460). nih.gov This process is fundamental to the biological activity of many quinone-containing compounds, as they can act as redox cofactors in various enzymatic reactions. nih.gov

The electrochemical properties of naphthoquinone derivatives are often studied using techniques like cyclic voltammetry. researchgate.net The reduction of 2-hydroxynaphthoquinones can involve a self-protonation mechanism where the initial radical anion is protonated by a neutral molecule of the starting compound. researchgate.net This leads to a chemically irreversible reduction wave. researchgate.net The specific redox potential of this compound can be influenced by its substitution pattern and the surrounding chemical environment. nih.gov The introduction of amino and hydroxyl groups can modulate the electron density of the quinone ring, thereby affecting its reduction potential.

Nucleophilic Substitution Reactions Involving the Amino Group

The amino group in this compound is a key site for functionalization through nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents, leading to the synthesis of diverse derivatives with potentially altered biological activities.

One common reaction is acylation, where the amino group reacts with acylating agents to form amides. For instance, acylation with various carboxylic acids can be achieved using coupling agents like 2-(1H-9-azabenzotriazole-1-yl)-1,1,3,3-tetramethyl-aminium hexafluorophosphate (B91526) (HATU). nih.gov Similarly, sulfonylation can be carried out to produce sulfonamide derivatives. These reactions provide a straightforward method to attach different organic moieties to the naphthoquinone core.

The amino group can also participate in substitution reactions with other electrophiles. For example, it can react with haloalkanes in a process known as N-alkylation. However, such reactions can sometimes lead to multiple substitutions, forming secondary and tertiary amines, and even quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. youtube.com

Formation of β-Amino Carbonyl Adducts (Mannich Bases)

A significant and widely utilized reaction involving this compound and its parent compound, lawsone (2-hydroxy-1,4-naphthoquinone), is the Mannich reaction. researchgate.netnih.gov This three-component condensation involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen, in this case, the C-3 position of the naphthoquinone ring. wikipedia.orgorganic-chemistry.org The product of this reaction is a β-amino carbonyl compound, commonly referred to as a Mannich base. wikipedia.orgwikipedia.org

The Mannich reaction provides a versatile method for introducing aminomethyl groups at the C-3 position of the naphthoquinone scaffold. researchgate.net The general mechanism starts with the formation of an iminium ion from the amine and the aldehyde. wikipedia.org The enol form of the naphthoquinone then acts as a nucleophile, attacking the iminium ion to form the C-C bond and yield the final Mannich base. wikipedia.org

A wide array of Mannich bases have been synthesized from lawsone using various aldehydes (both aromatic and aliphatic) and amines (primary and secondary). researchgate.netnih.gov These reactions are often catalyzed by acids or bases and can be carried out under mild conditions. organic-chemistry.orgnih.gov The resulting Mannich bases have been a subject of extensive research due to their interesting chemical properties and biological activities. researchgate.netepa.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Lawsone | Aldehyde (Aromatic/Aliphatic) | Amine (Primary/Secondary) | EtOH, 45 °C | 3-(Aminomethyl)-2-hydroxy-1,4-naphthoquinone |

| Lawsone | Aromatic Aldehydes | Amines | Phenylphosphinic acid, Water | 3-(Aryl(amino)methyl)-2-hydroxy-1,4-naphthoquinone |

| Lawsone | Aromatic Aldehydes | Anilines/Heterocyclic Amines | Montmorillonite (B579905) K-10, EtOH | 2-((Substituted amino)(phenyl)methyl)-3-hydroxynaphthalene-1,4-diones |

This table summarizes various reported Mannich reactions involving lawsone, the precursor to this compound, to illustrate the versatility of this reaction in creating diverse β-amino carbonyl adducts.

Strategies for Aromatic and Heteroaromatic Substituent Introduction

Beyond the functionalization of the amino and hydroxyl groups, significant efforts have been directed towards introducing aromatic and heteroaromatic substituents onto the naphthoquinone core. These modifications can dramatically influence the molecule's electronic properties, steric profile, and potential for intermolecular interactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgyoutube.comlibretexts.org Reactions like the Suzuki, Negishi, and Stille couplings allow for the introduction of aryl, vinyl, or alkyl groups. libretexts.org These reactions typically involve an organometallic nucleophile and an electrophilic partner, often an organohalide or triflate. nobelprize.orglibretexts.org For instance, a naphthoquinone triflate can be coupled with an organostannane in a Stille-type reaction. acs.org The Buchwald-Hartwig amination, another palladium-catalyzed reaction, is specifically used for the formation of carbon-nitrogen bonds, enabling the introduction of various amine groups. youtube.com

The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition of the electrophile to the palladium(0) catalyst, transmetalation where the organic group from the organometallic reagent is transferred to the palladium center, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. nobelprize.orgyoutube.com

Another strategy involves the direct arylation or amination of the naphthoquinone ring. For example, 2-amino-1,4-naphthoquinones can be synthesized using a bismuth(III) chloride catalyst. rsc.org

Cyclization Reactions to Form Fused Systems

The reactive nature of the functional groups on this compound and its derivatives allows for various cyclization reactions, leading to the formation of fused heterocyclic systems. wikipedia.org These reactions are of great interest as they can generate complex polycyclic structures with unique properties.

For instance, derivatives of this compound can undergo intramolecular cyclization to form fused imidazole (B134444) or oxazole (B20620) rings. biointerfaceresearch.com The reaction of 2-hydroxy-1,4-naphthoquinones with enamines can lead to the formation of fused furan (B31954) derivatives. rsc.org Similarly, reactions with nitroalkenes can also yield furanonaphthoquinones, where the nitro group is surprisingly converted to an amino group without the need for a reducing agent. rsc.org

Multicomponent reactions offer an efficient pathway to construct complex heterocyclic systems in a single step. nih.gov For example, a one-pot, three-component reaction of lawsone with aldehydes and isocyanides can produce 2-amino-naphtho[2,3-b]furan-4,9-diones. rsc.org These reactions highlight the versatility of the naphthoquinone scaffold in building diverse and complex molecular architectures.

| Reactant(s) | Reagent/Conditions | Fused Ring System |

| 2-Acylamino-3-chloro-1,4-naphthoquinone derivatives | NaOH, EtOH | Imidazole |

| 2-Amino-3-chloro-1,4-naphthoquinone derivatives | Acetic anhydride, H2SO4 | Oxazole |

| 2-Hydroxy-1,4-naphthoquinone (B1674593), Enamines | Toluene, reflux | Furan |

| Lawsone, Aldehydes, Isocyanides | EDDA, Toluene, reflux | Furan |

This table provides examples of cyclization reactions starting from naphthoquinone derivatives to form various fused heterocyclic systems.

Coordination Chemistry of 2 Amino 3 Hydroxynaphthoquinone and Its Metal Complexes

Ligand Design and Potential Coordination Modes

2-Amino-3-hydroxynaphthoquinone is an asymmetrical bidentate ligand. Its design features a 1,4-naphthoquinone (B94277) framework substituted with an amino group at the 2-position and a hydroxyl group at the 3-position. The proximity of these two functional groups is crucial for its chelating ability.

The most probable coordination mode involves the deprotonation of the hydroxyl group, creating an anionic oxygen donor, and the coordination of the neutral amino group's nitrogen atom to a metal center. This forms a stable five-membered chelate ring. This mode of coordination is analogous to that observed in similar ortho-substituted ligands like 2-amino-3-hydroxypyridine (B21099) and 3-aminosalicylic acid, which also form stable complexes by coordinating through a deprotonated hydroxyl oxygen and an adjacent amino nitrogen. nih.govresearchgate.net The delocalization of electrons within the naphthoquinone ring system further contributes to the stability of the resulting metal complexes.

The ligand can exist in different tautomeric forms, but the 2-amino-3-hydroxy-1,4-naphthoquinone form is generally considered the most stable. Upon deprotonation, the resulting "aminolawsonato" anion acts as a powerful chelating agent.

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the hydroxyl group. The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to obtain complexes with different coordination numbers and geometries.

A notable example is the synthesis of bis(3-aminolawsonato)iron(II), which has been structurally characterized. acs.org In this complex, two deprotonated this compound ligands coordinate to an iron(II) center. The characterization of such complexes relies on a combination of analytical and spectroscopic techniques, including:

Infrared (IR) Spectroscopy: The disappearance of the O-H stretching vibration and shifts in the N-H and C=O stretching frequencies upon complexation provide strong evidence of coordination through the hydroxyl and amino groups.

Elemental Analysis: This technique confirms the empirical formula of the synthesized complexes and the metal-to-ligand ratio.

Below is a table summarizing the expected structural features of some transition metal complexes with this compound based on known examples and principles of coordination chemistry.

| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Probable Geometry | Key Spectroscopic Features |

| Fe(II) | 1:2 | Octahedral | Changes in IR bands of -OH, -NH2, and C=O groups. acs.org |

| Cu(II) | 1:2 | Distorted Octahedral or Square Planar | Broad d-d transition in UV-Vis spectrum. researchgate.net |

| Ni(II) | 1:2 | Octahedral or Square Planar | Multiple d-d transitions in the visible region. |

| Co(II) | 1:2 | Octahedral | Characteristic d-d transitions in the visible region. |

| Ln(III) | 1:3 | Higher coordination numbers (e.g., 8 or 9) | Sharp f-f transitions in emission spectra. |

This table presents expected properties based on analogous compounds and established principles of coordination chemistry.

Electronic and Magnetic Properties of Metal Chelates

The electronic and magnetic properties of metal chelates of this compound are intrinsically linked to the nature of the central metal ion and the geometry of the complex.

The electronic spectra of these complexes in the UV-Visible region are characterized by both ligand-centered (π → π) and metal-centered (d-d) transitions, as well as potential charge-transfer bands. The intense π → π transitions originating from the naphthoquinone system are typically observed in the UV region, while the weaker d-d transitions of the metal ions appear in the visible region. researchgate.net The position and intensity of these bands provide valuable information about the coordination environment of the metal ion. For instance, the number and energy of the d-d transitions can help in assigning the geometry of the complex (e.g., octahedral vs. tetrahedral). libretexts.org

The magnetic properties of the complexes are determined by the number of unpaired electrons on the metal ion. Complexes with unpaired electrons will be paramagnetic, and their magnetic moments can be experimentally determined using techniques like the Gouy method. libretexts.org The measured magnetic moment can help in determining the oxidation state and spin state (high-spin or low-spin) of the metal ion. For example, an iron(II) complex can be high-spin (four unpaired electrons) or low-spin (no unpaired electrons) depending on the ligand field strength. In the case of bis(3-aminolawsonato)iron(II), studies have revealed intermolecular magnetic exchange interactions. acs.org

The following table outlines the expected spin-only magnetic moments for some first-row transition metal complexes of this compound in an octahedral geometry.

| Metal Ion | d-electron configuration | Number of Unpaired Electrons (n) - High Spin | Spin-only Magnetic Moment (µso) (B.M.) | Number of Unpaired Electrons (n) - Low Spin | Spin-only Magnetic Moment (µso) (B.M.) |

| Cr(III) | d³ | 3 | 3.87 | - | - |

| Mn(II) | d⁵ | 5 | 5.92 | 1 | 1.73 |

| Fe(II) | d⁶ | 4 | 4.90 | 0 | 0 |

| Co(II) | d⁷ | 3 | 3.87 | 1 | 1.73 |

| Ni(II) | d⁸ | 2 | 2.83 | - | - |

| Cu(II) | d⁹ | 1 | 1.73 | - | - |

Note: The spin-only magnetic moment is calculated using the formula µso = √[n(n+2)], where n is the number of unpaired electrons. Observed magnetic moments may deviate from these values due to orbital contributions. libretexts.org

Luminescence Properties and Potential in Sensing Applications

The inherent fluorescence of the naphthoquinone moiety can be modulated upon coordination to a metal ion, leading to metal complexes with interesting luminescence properties. The luminescent behavior of these complexes is influenced by several factors, including the nature of the metal ion and the rigidity of the complex.

Paramagnetic metal ions, such as Cu(II) and Ni(II), often quench the luminescence of the ligand due to energy transfer or electron transfer processes. In contrast, complexes with diamagnetic metal ions like Zn(II), Cd(II), or Al(III) are more likely to exhibit fluorescence. nih.gov Similarly, lanthanide complexes are known for their characteristic line-like emission bands resulting from f-f transitions, where the organic ligand can act as an "antenna" to absorb light and transfer the energy to the lanthanide ion.

The potential for these luminescent complexes in sensing applications is significant. The changes in the luminescent properties (e.g., enhancement or quenching of emission) upon interaction with specific analytes, such as anions, cations, or biomolecules, can be harnessed for the development of chemosensors. For instance, the displacement of a coordinated solvent molecule by an analyte could lead to a change in the coordination environment of the metal ion and a corresponding change in the luminescence signal. Mannich bases derived from the related lawsone and their metal complexes have shown promise in sensing applications due to their tunable emission profiles. researchgate.net

The development of luminescent metal complexes of this compound could therefore open up new avenues for the design of selective and sensitive chemical sensors. Further research into the photophysical properties of these complexes, including the determination of their luminescence quantum yields and lifetimes, is warranted to fully explore their potential in this field. nih.gov

Spectroscopic and Structural Elucidation of 2 Amino 3 Hydroxynaphthoquinone

Vibrational Spectroscopy (FT-IR, Raman)

FT-IR Spectroscopy: The FT-IR spectrum of 2-amino-3-hydroxynaphthoquinone and its derivatives reveals characteristic absorption bands corresponding to its specific functional groups. For the related compound, 2-amino-1,4-naphthoquinone, theoretical calculations using Density Functional Theory (DFT) have been employed to predict vibrational wavenumbers, which show good agreement with experimental data. sphinxsai.comresearchgate.net Key vibrational modes observed in amino-naphthoquinone derivatives include:

N-H Stretching: In amino compounds, N-H stretching vibrations typically appear in the region of 3500–3300 cm⁻¹. docbrown.info

C=O Stretching: The carbonyl groups of the quinone ring exhibit strong absorption bands. For instance, in 2-chloro-3-(phenylamino)-1,4-naphthoquinone, these are observed at approximately 1674 cm⁻¹ and 1634 cm⁻¹. scielo.br

C=C Stretching: Vibrations of the aromatic and quinoid rings are also prominent.

N-H Bending: These vibrations are typically found around 1650–1580 cm⁻¹. docbrown.info

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines is observed in the 1250–1020 cm⁻¹ range. docbrown.info

The study of various 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives shows characteristic IR peaks that confirm the molecular structure. scielo.br

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Studies on the interaction of various naphthoquinones with DNA have utilized Raman spectroscopy to identify vibrational modes and assess binding sites. nih.gov For instance, in the analysis of DNA modified by naphthoquinones, specific bands in the Raman spectra are used to characterize the perturbations in the DNA structure upon binding. nih.gov While specific Raman data for this compound is not detailed in the provided results, the technique is valuable for studying the vibrational properties of this class of compounds.

Table 1: Key FT-IR Vibrational Frequencies for Amino-Naphthoquinone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3500–3300 | docbrown.info |

| C=O | Stretching | ~1674, ~1634 | scielo.br |

| N-H | Bending | 1650–1580 | docbrown.info |

| C-N | Stretching | 1250–1020 | docbrown.info |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The chemical shifts are influenced by the presence of electronegative atoms and unsaturated groups. pressbooks.pub For derivatives of this compound, such as 2-chloro-3-(phenylamino)-1,4-naphthoquinone, the proton signals are well-resolved. scielo.br

Aromatic Protons: Protons on the naphthoquinone ring and any substituted phenyl groups typically appear in the downfield region (δ 7.0–8.5 ppm). scielo.br

N-H Proton: The amino group proton (N-H) often appears as a broad signal, and its chemical shift is dependent on solvent and concentration. In one derivative, it was observed as a singlet at δ 7.68 ppm. scielo.br

Substituent Protons: Protons of substituent groups, such as methyl or methoxy (B1213986) groups, will have characteristic chemical shifts. For example, the protons of a methoxy group (OCH₃) in a derivative were observed as a singlet at δ 3.83 ppm. scielo.br

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Carbonyl Carbons: The carbonyl carbons (C=O) of the quinone ring are typically the most downfield-shifted signals, appearing in the range of δ 180–190 ppm.

Aromatic and Olefinic Carbons: Carbons of the aromatic and quinoid rings generally resonate in the region of δ 110–160 ppm.

Substituent Carbons: Carbons in substituent groups will have shifts dependent on their chemical environment.

Table 2: Representative ¹H NMR Chemical Shifts for a 2-Chloro-3-(phenylamino)-1,4-naphthoquinone Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| H-2'/H-6' | 7.08 | d | 7.5 | scielo.br |

| H-4' | 7.22 | t | 7.5 | scielo.br |

| H-3'/H-5' | 7.35 | dd | 7.5, 2.5 | scielo.br |

| N-H | 7.68 | s | - | scielo.br |

| H-6 | 7.70 | td | 7.5, 1.5 | scielo.br |

| H-7 | 7.77 | td | 9.0, 1.0 | scielo.br |

| H-5 | 8.12 | dd | 7.5, 1.0 | scielo.br |

| H-8 | 8.19 | dd | 8.0, 1.0 | scielo.br |

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions and photophysical properties of this compound.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of naphthoquinone derivatives is characterized by absorption bands corresponding to π-π* and n-π* electronic transitions. The position and intensity of these bands are sensitive to the substituents on the naphthoquinone core and the polarity of the solvent. For example, the photophysical properties of 2-amino-9,10-anthraquinone, a related compound, have been shown to be highly dependent on solvent polarity, suggesting structural changes in the molecule. rsc.org In low polarity solvents, this molecule is inferred to have a non-planar structure, while in more polar solvents, it adopts a polar intramolecular charge transfer (ICT) structure. rsc.org Similar solvent-dependent behavior can be anticipated for this compound.

Fluorescence Spectroscopy: Fluorescence spectroscopy provides insights into the excited state properties of the molecule. The fluorescence quantum yields and lifetimes are key parameters that can be influenced by the molecular structure and environment. For 2-amino-9,10-anthraquinone, unusually high fluorescence quantum yields and lifetimes were observed in low polarity solvents. rsc.org The study of the photophysical behavior of related compounds like 8-amino-2-naphthol (B94697) in different environments also reveals complex excited-state processes. researchgate.net These studies suggest that this compound is likely to exhibit interesting photophysical properties, potentially involving excited-state intramolecular proton transfer (ESIPT) or charge transfer processes.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. It allows for the accurate determination of the molecular weight by observing the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. For instance, the HRMS of a derivative of 2-hydroxy-1,4-naphthoquinone (B1674593) showed the [M-H]⁻ ion, confirming its molecular formula. nih.gov

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can be used to deduce the structure of the molecule by identifying characteristic fragment ions. This is particularly useful in distinguishing between isomers. mdpi.com While specific MS data for this compound is not provided in the search results, the technique is fundamental for its characterization.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a related compound, 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone, was determined by single-crystal X-ray diffraction, confirming its molecular geometry. scielo.br Similarly, the X-ray crystal structure of 3-(3'-methyl phenylazo) lawsone has been determined. researchgate.net For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the naphthoquinone ring system, the conformation of the amino and hydroxyl groups, and the nature of intermolecular hydrogen bonding, which is expected to be significant due to the presence of N-H and O-H groups. Such studies are crucial for understanding the solid-state packing and its influence on the physical properties of the compound.

Circular Dichroism Studies of Chiral Derivatives and Biomolecule Interactions

Circular dichroism (CD) spectroscopy is a valuable technique for studying chiral molecules and their interactions with biomacromolecules like DNA and proteins. While this compound itself is not chiral, chiral derivatives can be synthesized, or its interaction with chiral biomolecules can be investigated using CD.

Linear dichroism (LD) studies, a related technique, have been used to investigate the orientation of naphthoquinone derivatives when bound to DNA. nih.gov For example, the LD spectra of calf thymus DNA modified by various naphthoquinones provided insights into the binding mode of these small molecules. nih.gov CD spectroscopy could be similarly employed to study the binding of this compound to proteins, which can induce a CD signal in the ligand if the binding site is asymmetric. This would provide information on the conformational changes in the protein upon binding and the nature of the binding interaction.

Advanced Materials Characterization of Catalyst Systems for Synthesis

The synthesis of this compound can be achieved through various chemical pathways. One notable method involves the reduction of a precursor, 2-hydroxy-3-nitro-1,4-naphthoquinone. This transformation can be effectively carried out using a catalytic system involving Raney nickel and formic acid, which selectively reduces the nitro group to an amino group while being compatible with other sensitive functionalities on the molecule. researchgate.net

While catalytic methods are employed in the synthesis of this compound and related compounds, detailed characterization data for the specific catalyst systems used are not extensively reported in the scientific literature. However, the characterization of heterogeneous catalysts is a critical step in understanding their efficacy and behavior. For analogous syntheses in organic chemistry, a standard suite of advanced material characterization techniques is typically employed to analyze the catalyst's physical and chemical properties. These techniques provide crucial insights into the catalyst's morphology, structure, composition, and surface area, all of which are vital for optimizing reaction conditions and catalyst performance.

For instance, in the development of catalysts for related organic transformations, layered aluminosilicates like montmorillonite (B579905) and layered double hydroxides (LDHs) have been used as catalyst supports. researchgate.netnih.gov The characterization of such systems provides a framework for what would be expected in a detailed study of a catalyst for this compound synthesis.

Table 1: Standard Techniques for Catalyst Characterization This table outlines the common analytical methods used to characterize heterogeneous catalysts and the typical information obtained from each.

| Characterization Technique | Information Provided |

| Scanning Electron Microscopy (SEM) | Provides high-resolution images of the catalyst's surface morphology, topography, and particle size distribution. nih.gov |

| Transmission Electron Microscopy (TEM) | Offers images at higher magnifications than SEM, revealing details about the internal structure, particle size, and dispersion of active catalytic species on a support. researchgate.net |

| X-ray Diffraction (XRD) | Used to determine the crystalline structure, phase composition, and crystallite size of the catalyst material. nih.govresearchgate.net |

| Energy-Dispersive X-ray Spectroscopy (EDX) | An analytical technique, often coupled with SEM or TEM, that provides elemental analysis and compositional mapping of the catalyst. nih.gov |

| Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area, pore volume, and pore size distribution of the catalyst material through gas adsorption-desorption isotherms. researchgate.net |

Electrochemical Characterization via Cyclic Voltammetry

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of quinone derivatives. The electrochemical behavior of this compound is governed by the 1,4-naphthoquinone (B94277) core, which is a well-known electroactive moiety, and is further modulated by the electron-donating amino (-NH₂) and hydroxyl (-OH) groups at the C2 and C3 positions.

While specific cyclic voltammetry data for this compound is not extensively detailed, studies on closely related compounds provide significant insight into its expected behavior. The general mechanism for quinones involves a two-electron, two-proton reduction process, converting the quinone to the corresponding hydroquinone (B1673460).

The electrochemical behavior of various amino- and hydroxy-substituted naphthoquinones has been studied, revealing key characteristics:

Redox Potentials: The presence of electron-donating groups like amino and hydroxyl moieties typically lowers the reduction potential of the quinone system, making it easier to reduce compared to the unsubstituted parent quinone.

pH Dependence: The redox process of hydroxynaphthoquinones is often pH-dependent, as protons are involved in the reaction. A negative shift in peak potential with increasing pH is commonly observed, indicating that the reduction is facilitated under more alkaline conditions. researchgate.netnih.gov

Reversibility: The electrochemical process can be reversible, quasi-reversible, or irreversible. For many related aminoquinones and hydroxynaphthoquinones, the processes are quasi-reversible or irreversible. researchgate.netresearchgate.net For example, the cyclic voltammetry of some 2-hydroxynaphthoquinones shows an irreversible character due to subsequent chemical reactions like self-protonation following the initial electron transfer. researchgate.net

Mass Transport: In many voltammetric studies of similar compounds, the peak current shows a linear relationship with the square root of the scan rate, indicating that the electrochemical process is primarily diffusion-controlled. researchgate.netnih.gov

A typical cyclic voltammetry experiment would yield data that can be summarized as follows.

Table 2: Key Parameters from Cyclic Voltammetry This table describes the principal parameters obtained from a cyclic voltammetry experiment and their significance in characterizing the electrochemical properties of a redox-active compound like this compound.

| Parameter | Symbol | Description |

| Anodic Peak Potential | Epa | The potential at which the peak oxidation current occurs. |

| Cathodic Peak Potential | Epc | The potential at which the peak reduction current occurs. |

| Formal Redox Potential | E°' | The thermodynamic potential of the redox couple, often estimated as the average of Epa and Epc for a reversible system. |

| Anodic Peak Current | ipa | The maximum current measured during the anodic (oxidation) scan. |

| Cathodic Peak Current | ipc | The maximum current measured during the cathodic (reduction) scan. |

| Peak Separation | ΔEp | The difference between the anodic and cathodic peak potentials (Epa - Epc), used to assess the reversibility of the electron transfer process. |

Studies on compounds like 4-amino-3-hydroxynaphthalene sulfonic acid have demonstrated the utility of cyclic voltammetry in elucidating the number of electrons and protons involved in the redox reaction and confirming the nature of the mass transport kinetics. nih.gov Thus, a comprehensive cyclic voltammetry study of this compound would provide fundamental data on its redox chemistry, which is crucial for applications in areas such as electrochemistry and medicinal chemistry.

Computational and Theoretical Investigations of 2 Amino 3 Hydroxynaphthoquinone

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like 2-Amino-3-hydroxynaphthoquinone at an atomic level. These theoretical investigations offer insights into potential biological activities, electronic properties, and interactions with biomolecules, guiding further experimental research.

In Vitro Mechanistic Studies of Biological Activities

Mechanisms of Antimicrobial Action at the Cellular and Molecular Level

The antimicrobial efficacy of 2-Amino-3-hydroxynaphthoquinone and its related compounds is believed to stem from a variety of disruptive effects on microbial cells. These mechanisms range from compromising the physical barriers of the cell to interfering with essential biochemical pathways. General mechanisms demonstrated by the naphthoquinone class include creating a ROS imbalance, altering mitochondrial respiration, damaging DNA through alkylation or intercalation, and inhibiting key enzymes such as topoisomerase II. nih.gov

A primary target for many antimicrobial agents is the microbial cell envelope. Naphthoquinones have been shown to interfere with both the cell wall and cell membrane, leading to a loss of structural integrity and cellular leakage.

Studies on closely related 2-hydroxy-3-alkyl-1,4-naphthoquinones demonstrate a clear bactericidal action by blocking the permeation of essential metabolites across the cell membrane. nih.gov This disruption of transport for key molecules like amino acids and nucleotides creates a significant osmotic imbalance and starves the cell of the building blocks necessary for survival and replication. This blockade affects processes such as protein and DNA biosynthesis. nih.gov For instance, research on various 2-amino-1,4-naphthoquinone derivatives suggests that their mechanism of action against bacteria like K. pneumoniae may involve the breakdown of the bacterial cell wall. scielo.br

Beyond altering permeability, some naphthoquinones can cause direct physical disruption to the microbial membrane. This leads to the leakage of intracellular contents and ultimately cell death. While direct evidence for this compound is limited, the broader class of naphthoquinones is known to induce membrane damage. nih.gov This action is often attributed to the lipophilic nature of the naphthoquinone core, allowing it to intercalate into the lipid bilayer and disrupt its organization.

Naphthoquinones are well-known for their ability to undergo redox cycling, a process that can severely disrupt intracellular metabolic balance. This cycling involves the acceptance of electrons from cellular reductants, such as NAD(P)H, to form a semiquinone radical. nih.gov This radical can then react with molecular oxygen to regenerate the parent quinone and produce superoxide (B77818) radicals, a type of reactive oxygen species (ROS). nih.gov

The resulting oxidative stress can damage proteins, lipids, and nucleic acids, and overwhelm the cell's antioxidant defenses. nih.gov Furthermore, this process can deplete the cell's pool of reducing equivalents, interfering with energy metabolism and other essential redox-dependent pathways. nih.govnih.gov A closely related compound, 2-amino-3-carboxy-1,4-naphthoquinone (B1649309) (ACNQ), has been identified as a potent electron transfer mediator that facilitates the regeneration of NAD(P)+ from NAD(P)H, highlighting the direct influence of such molecules on the central metabolism of bacteria like Bifidobacterium longum. nih.gov

Table 1: Antimicrobial Activity of Selected 2-Amino-1,4-Naphthoquinone Derivatives

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

| NQA | Staphylococcus aureus | 31.2 |

| Bacillus cereus | 31.2 | |

| NQC | Bacillus subtilis | 62.5 |

| Enterococcus faecalis | 62.5 | |

| NQF | Klebsiella pneumoniae (+ β-lactamase) | 31.2 |

Source: Data compiled from studies on 2-alkylamino-1,4-naphthoquinone derivatives. scielo.brresearchgate.net

DNA and its associated enzymes are critical targets for antimicrobial compounds. The planar aromatic structure of the naphthoquinone core makes it a candidate for interaction with nucleic acids, potentially leading to the inhibition of replication and transcription. nih.gov

The mechanism of action for many antimicrobial and antitumoral agents involves the inhibition of DNA synthesis. Naphthoquinones can interfere with this process through several means. One proposed mechanism is the intercalation of the planar naphthoquinone ring between the base pairs of the DNA double helix. nih.gov This insertion can distort the DNA structure, interfering with the function of enzymes like DNA and RNA polymerases.

Additionally, studies on other naphthoquinone derivatives have shown they can bind to the minor groove of DNA. researchgate.net DNA gyrase, a type of topoisomerase essential for bacterial DNA replication but absent in animals, has also been identified as a target for some naphthoquinones, making it a selective target for antibacterial therapy. nih.gov This inhibition prevents the necessary supercoiling and uncoiling of DNA required for replication and transcription, leading to cell death. nih.gov

Inhibition of Nucleic Acid Synthesis and Function

Direct Binding to Nucleic Acids

The ability of naphthoquinone derivatives to directly interact with nucleic acids is a significant aspect of their biological activity. Studies on substituted aminonaphthoquinones have shown that these molecules can directly bind to DNA and induce damage. For instance, a series of 3-acyl-2-phenylamino-1,4-naphthoquinones demonstrated the ability to intercalate into DNA. spandidos-publications.com This was confirmed using an assay with ethidium (B1194527) bromide, where the aminonaphthoquinone derivatives displaced the intercalated ethidium bromide from calf thymus DNA (CT-DNA), leading to a concentration-dependent decrease in fluorescence intensity. spandidos-publications.com

Furthermore, these compounds have been shown to cause direct damage to nucleic acids. In a plasmid DNA cleavage assay, 3-acyl-2-phenylamino-1,4-naphthoquinones induced single-strand breaks, converting the supercoiled plasmid DNA (Form I) into the open circular form (Form II). spandidos-publications.com This genotoxic action highlights a direct interaction with the DNA structure. spandidos-publications.com

Inhibition of Protein Synthesis

While the inhibition of protein synthesis is a known antimicrobial mechanism for various classes of antibiotics that target the 30S or 50S ribosomal subunits, specific studies detailing the direct inhibition of ribosomal protein synthesis by this compound are not prominent in the reviewed scientific literature. nih.govwikipedia.org However, related naphthoquinone compounds have been shown to interfere with protein regulation through different mechanisms. For example, a series of amino acid derivatives linked to a naphthoquinone core were found to act as potent inhibitors of the proteasome, a complex responsible for protein degradation. nih.gov By inhibiting the proteasome, these compounds disrupt cellular protein homeostasis, which can lead to apoptosis and cell death. nih.gov This indicates that while direct inhibition of protein synthesis may not be the primary mechanism, naphthoquinones can still profoundly impact protein-related cellular pathways.

Enzyme Inhibition in Microbial Systems

Inhibition of Topoisomerases

Topoisomerases are essential enzymes in both bacterial and eukaryotic cells that manage the topological state of DNA, making them a critical target for antimicrobial and anticancer agents. mdpi.comnih.gov Inhibition of topoisomerase II is a frequently reported mechanism for the cytotoxic effects of naphthoquinones. researchgate.net Molecular docking and in silico studies have shown that 2-amino-1,4-naphthoquinone derivatives can fit into the active site of human topoisomerase IIα. researchgate.net This interaction suggests a mechanism of action similar to that of established anticancer drugs like doxorubicin. researchgate.net The general cytotoxicity of quinone-containing compounds is often attributed to the inhibition of DNA topoisomerase-II and the generation of reactive oxygen species. mdpi.com Although many studies focus on human topoisomerases, these enzymes are also vital for bacterial survival, and their inhibition represents a plausible mechanism for the antimicrobial action of aminonaphthoquinones. nih.gov

Interference with Microbial Respiratory Chains

The electron transport chain is fundamental for energy production in bacteria. Many bacteria, particularly during anaerobic respiration, utilize menaquinones (vitamin K2) as essential electron carriers within the respiratory chain. wikipedia.org Menaquinones are derivatives of 1,4-naphthoquinone (B94277). wikipedia.orgwikipedia.org Given the structural similarity, it is proposed that exogenous naphthoquinones like this compound can interfere with the function of the microbial respiratory chain. This interference can occur through competition with the native menaquinones, disrupting the electron flow and thereby inhibiting ATP synthesis and promoting cell death. wikipedia.org

Reactive Oxygen Species (ROS) Generation in Antimicrobial Contexts

A key mechanism underlying the antimicrobial activity of naphthoquinones is their ability to generate reactive oxygen species (ROS). nih.gov ROS, such as superoxide anions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules that can inflict widespread damage to cellular components, including DNA, proteins, and lipids. nih.gov

Studies on 1,4-naphthoquinone have demonstrated that it causes an accumulation of intracellular ROS in the bacterium Staphylococcus aureus. nih.gov This increase in oxidative stress was directly linked to the inhibition of biofilm formation, a critical factor in bacterial pathogenicity and drug resistance. nih.gov Similarly, aminonaphthoquinone derivatives have been shown to generate ROS, which is a primary driver of their cytotoxic effects. spandidos-publications.com The redox cycling of the quinone moiety is central to this process, where the quinone is reduced to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals, initiating a cascade of ROS production. mdpi.com

Mechanisms of Anticancer Action in Cellular Models

In vitro studies using various human cancer cell lines have revealed that aminonaphthoquinone derivatives employ multiple mechanisms to achieve their anticancer effects. These mechanisms include the induction of different forms of cell death, cell cycle arrest, and the inhibition of key signaling pathways.

A primary mechanism is the induction of apoptosis. Derivatives such as 3-acyl-2-phenylamino-1,4-naphthoquinones have been shown to induce apoptosis in MCF-7 breast cancer cells, an effect correlated with their ability to generate ROS and cause DNA damage. spandidos-publications.com In another study, 2-amino-1,4-naphthoquinone-benzamide hybrids were also found to induce apoptosis in MCF-7 cells, as confirmed by Annexin V-FITC/PI staining. researchgate.net

Beyond apoptosis, autophagy has been identified as another mode of cell death induced by these compounds. Novel 2-amino-1,4-naphthoquinone derivatives were found to cause cell death in A549 non-small cell lung cancer cells through the induction of autophagy, a process involving the degradation of cellular components via lysosomes. nih.gov

Aminonaphthoquinones also interfere with the cell cycle. Certain derivatives caused an increase in the population of MCF-7 cells in the S phase, indicating an arrest of the cell cycle at this stage, which prevents cancer cells from progressing towards mitosis and proliferation. researchgate.net

Furthermore, inhibition of specific enzymatic pathways critical for cancer cell survival has been observed. Some 3-amino-2-phenyl-1,4-naphthoquinone derivatives demonstrated a significant inhibitory effect on receptor tyrosine kinase (RTK) activity, a key pathway involved in cell proliferation and angiogenesis. researchgate.net

The cytotoxic potency of these compounds varies depending on their specific chemical structure and the cancer cell line being tested.

Interactive Table: Cytotoxic Activity of Aminonaphthoquinone Derivatives in Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Observed Mechanism | Reference |

| 2-Amino-1,4-naphthoquinone derivative (5i) | A549 (Lung) | 6.15 | Autophagy | nih.gov |

| 2-Amino-1,4-naphthoquinone derivative (5i) | HepG2 (Liver) | 16.09 | Cytotoxicity | nih.gov |

| 2-Amino-1,4-naphthoquinone derivative (5i) | K562 (Leukemia) | 18.06 | Cytotoxicity | nih.gov |

| 2-Amino-1,4-naphthoquinone derivative (5i) | PC-3 (Prostate) | 14.01 | Cytotoxicity | nih.gov |

| 2-Amino-1,4-naphthoquinone-benzamide (5b) | MCF-7 (Breast) | 27.76 | Apoptosis, S-Phase Arrest | researchgate.net |

| 2-Amino-1,4-naphthoquinone-benzamide (5k) | MCF-7 (Breast) | 27.86 | Apoptosis, S-Phase Arrest | researchgate.net |

| 3-Acyl-2-phenylamino-1,4-naphthoquinone (DPB4) | MCF-7 (Breast) | 15 | Apoptosis, ROS Generation | spandidos-publications.com |

| 3-Acyl-2-phenylamino-1,4-naphthoquinone (DPB6) | MCF-7 (Breast) | 56 | Apoptosis, ROS Generation | spandidos-publications.com |

Modulation of Cancer Cell Proliferation and Viability

This compound and its related compounds have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Studies have shown that these aminonaphthoquinones can effectively inhibit the proliferation and reduce the viability of cancer cells.

Derivatives of 2-amino-1,4-naphthoquinone have been synthesized and evaluated for their inhibitory effects on various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), K562 (leukemia), and PC-3 (prostate cancer). One particular derivative, compound 5i, exhibited notable cytotoxicity against the A549 cell line. nih.gov Similarly, a series of aminonaphthoquinones, synthesized from the reaction of amino acids with 1,4-naphthoquinone, showed considerable cytotoxic activity against glioblastoma (SF-295), breast (MDAMB-435), colon (HCT-8, HCT-116), leukemia (HL-60), ovarian (OVCAR-8), lung (NCI-H358M), and prostate (PC-3M) cancer cells. nih.gov It's noteworthy that these compounds were found to be less toxic to normal peripheral blood mononuclear cells (PBMC), suggesting a degree of selectivity for cancer cells. nih.gov

Further research into naphthoquinone-amino acid derivatives has revealed selective antitumor activity. For instance, certain derivatives have shown promise against cervical cancer cell lines, while others were more effective against breast cancer cell lines. nih.gov Specifically, asparagine-naphthoquinone compounds were found to inhibit the proliferation of SiHa cervical cancer cells by approximately 85%. nih.gov The cytotoxic activity of these compounds is often evaluated using methods like the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. nih.gov

Table 1: Cytotoxic Activity of Aminonaphthoquinone Derivatives Against Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound Type | Observed Effect | Reference |

|---|---|---|---|---|

| A549 | Lung Cancer | 2-amino-1,4-naphthoquinone derivative (5i) | Significant cytotoxicity | nih.gov |

| SF-295 | Glioblastoma | Aminonaphthoquinones | Relevant cytotoxic activity | nih.gov |

| MDAMB-435 | Breast Cancer | Aminonaphthoquinones | Relevant cytotoxic activity | nih.gov |

| HCT-8 | Colon Cancer | Aminonaphthoquinones | Relevant cytotoxic activity | nih.gov |

| HCT-116 | Colon Cancer | Aminonaphthoquinones | Relevant cytotoxic activity | nih.gov |

| HL-60 | Leukemia | Aminonaphthoquinones | Relevant cytotoxic activity | nih.gov |

| OVCAR-8 | Ovarian Cancer | Aminonaphthoquinones | Relevant cytotoxic activity | nih.gov |

| NCI-H358M | Lung Carcinoma | Aminonaphthoquinones | Relevant cytotoxic activity | nih.gov |

| PC-3M | Prostate Cancer | Aminonaphthoquinones | High activity | nih.gov |

| SiHa | Cervical Cancer | Asparagine-naphthoquinones (3e and 4e) | ~85% inhibition of proliferation | nih.gov |

Induction of Apoptosis Pathways

A key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death. The resistance of tumor cells to apoptosis is a significant factor in the limited effectiveness of many cancer therapies. nih.gov

Studies have shown that various naphthoquinone derivatives can trigger apoptosis in cancer cells. For example, treatment of human colon cancer cells with a novel antagonist of the IGF-I receptor, which shares structural similarities with some signaling molecules affected by naphthoquinones, led to a significant increase in the activities of caspases 3/7, 8, and 9, key executioners of apoptosis. nih.gov While not directly studying this compound, this highlights a common pathway for inducing apoptosis in cancer cells. Some quinone derivatives have been found to induce apoptosis through mechanisms such as inhibiting topoisomerase II or the tumor suppressor p53. nih.gov

Mitochondrial-Related Apoptosis

The intrinsic pathway of apoptosis is heavily reliant on the mitochondria. A critical event in this pathway is the permeabilization of the outer mitochondrial membrane (MOMP), which is regulated by the BCL-2 family of proteins. nih.gov This family includes pro-apoptotic members (like BAX and BAK) that promote MOMP, and anti-apoptotic members (like BCL-2) that prevent it. nih.gov

Research on hydroquinone (B1673460), a related compound, has shown its ability to induce apoptosis in HL-60 and Jurkat T cells, as evidenced by the loss of mitochondrial transmembrane potential and the release of cytochrome c from the mitochondria. nih.gov This release of cytochrome c is a pivotal step in the mitochondrial apoptotic pathway, leading to the activation of the caspase cascade. The process is often initiated by "stress sensors" known as BH3-only proteins, which can either directly activate pro-apoptotic effectors or inhibit anti-apoptotic proteins. nih.gov

Caspase Cascade Activation

The activation of caspases, a family of cysteine proteases, is a central feature of apoptosis. These enzymes are present as inactive zymogens (procaspases) and are activated in a cascade-like fashion. Studies on related compounds have demonstrated the activation of this cascade. For instance, treatment with hydroquinone resulted in the processing of apical caspases-8 and -9, as well as the executioner caspase-3, in both HL-60 and Jurkat cells. nih.gov

Further evidence for caspase activation comes from studies where staurosporine, an apoptosis-inducing agent, was shown to convert procaspase-3 to its active form, caspase-3, in L6 skeletal muscle cells. nih.gov This activated caspase-3 can then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov In the context of colon cancer cells, an antagonist peptide led to a 2-7 fold increase in caspase-3/7 activities, a 2-5 fold increase in caspase-8 activity, and a 1.2-1.6 fold increase in caspase-9 activity, indicating the involvement of both extrinsic and intrinsic apoptosis pathways. nih.gov

DNA Fragmentation

A hallmark of the late stages of apoptosis is the fragmentation of nuclear DNA. This process is often a consequence of the activation of caspase-3, which can cleave cellular proteins and activate other enzymes responsible for DNA degradation. Several mechanisms can lead to DNA fragmentation, including the activation of endonucleases during an abortive apoptotic process in spermatogenic cells. nih.gov

In vitro studies have utilized the quantification of the subG1 peak in cell cycle analysis as a measure of DNA fragmentation and apoptosis. researchgate.net For instance, treatment of HL-60 cells with a spermidine-1,4-naphthoquinone conjugate resulted in dose-dependent apoptosis, as measured by this method. researchgate.net It has been noted that semen samples with a high percentage of sperm with fragmented DNA are associated with poorer outcomes in fertility. nih.gov While not directly on this compound, these studies illustrate the common methods and implications of DNA fragmentation in cell death processes.

Interference with Cell Cycle Progression (e.g., S phase arrest)

In addition to inducing apoptosis, this compound and its derivatives can interfere with the normal progression of the cell cycle, a key process in cell proliferation. Uncontrolled cell cycle progression is a fundamental characteristic of cancer.

Studies on other compounds have shown that DNA damage can trigger cell cycle arrest at specific checkpoints. For example, nitrogen mustard, an alkylating agent, caused an arrest in the G1 phase of the cell cycle in normal lymphocytes. nih.gov However, in MOLT-4 leukemic cells, the same agent reduced the rate of cell progression through the S-phase. nih.gov This suggests that the effect on the cell cycle can be cell-type specific.

A novel retinoid, CD437, was found to induce an S-phase arrest in normal mammary epithelial cells. nih.gov This arrest was preceded by an increase in the levels of the cyclin-dependent kinase (cdk) inhibitor p21WAF1/CIP1 and was associated with enhanced transcriptional activity of E2F-1. nih.gov The failure to properly regulate E2F-1 activity during the S-phase has been linked to S-phase arrest and subsequent apoptosis in various cell systems. nih.gov

Reactive Oxygen Species (ROS)-Mediated Cytotoxicity

The generation of reactive oxygen species (ROS) is a significant mechanism contributing to the cytotoxic effects of many quinone compounds, including derivatives of this compound. ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids, ultimately leading to cell death. nih.gov